Benzyl methyl sulfone
Overview
Description
Synthesis Analysis
Benzyl Methyl Sulfone can be synthesized through various methods. One such method involves the oxidation of thioethers, often referred to as sulfides . Sulfones are typically prepared by organic oxidation of thioethers, with sulfoxides being intermediates in this route . Another method involves the use of sulfonyl and sulfuryl halides under conditions used for Friedel–Crafts reactions .Molecular Structure Analysis
The molecular structure of Benzyl Methyl Sulfone consists of a sulfonyl (R−S(=O)2−R’) functional group attached to a benzyl group . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .Chemical Reactions Analysis
Benzyl Methyl Sulfone can participate in various chemical reactions. For instance, it can undergo oxidation to produce the sulfone, both under laboratory conditions and metabolically . It can also participate in Pd-catalysed Suzuki–Miyaura type reactions .Physical And Chemical Properties Analysis
Benzyl Methyl Sulfone is a colorless solid with a molecular weight of 170.229 Da . It has a melting point of 124 °C and a boiling point of 334.81°C . The relative density of this compound is 1.385 g/cm3 .Scientific Research Applications
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Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones
- Application : Sulfones, including Benzyl methyl sulfone, have been extensively used in organic synthesis. They can participate in Pd-catalysed Suzuki–Miyaura type reactions .
- Methods : The process involves catalytic desulfitative functionalizations, which have opened a new area of research .
- Results : This has led to the development of sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
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Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides
- Application : Aryl sulfides are oxidized to sulfoxides and sulfones in the presence of aliphatic aldehydes .
- Methods : The reaction proceeds under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI). The acylperoxyl radicals generated from aldehydes in situ are the key intermediates .
- Results : The process has excellent selectivity and yields .
Safety And Hazards
Future Directions
The exceptional versatility of sulfones like Benzyl Methyl Sulfone has been extensively exploited in organic synthesis . Recent advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
properties
IUPAC Name |
methylsulfonylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARMXYKACECDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185060 | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl sulfone | |
CAS RN |
3112-90-1 | |
Record name | [(Methylsulfonyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(Methylsulphonyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(methylsulphonyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl methyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPF4E6P6FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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